molecular formula C10H10Cl2N2 B13120446 2',6'-Dichloro-1,2,3,6-tetrahydro-4,4'-bipyridine

2',6'-Dichloro-1,2,3,6-tetrahydro-4,4'-bipyridine

Cat. No.: B13120446
M. Wt: 229.10 g/mol
InChI Key: JUJGGHRCPPHFKW-UHFFFAOYSA-N
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Description

2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine is a chemical compound that belongs to the class of bipyridines. Bipyridines are organic compounds that consist of two pyridine rings connected by a single bond. The presence of chlorine atoms at the 2’ and 6’ positions of the bipyridine structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine typically involves the chlorination of 1,2,3,6-tetrahydro-4,4’-bipyridine. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods

On an industrial scale, the production of 2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding bipyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Bipyridine N-oxides.

    Reduction: Fully hydrogenated bipyridine derivatives.

    Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the bipyridine structure allow the compound to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyridine: A simpler analog with only one pyridine ring.

    4,4’-Bipyridine: Lacks the chlorine atoms and tetrahydro structure.

    2,2’-Bipyridine: Another bipyridine derivative with different substitution patterns.

Uniqueness

2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine is unique due to the presence of chlorine atoms at specific positions and the tetrahydro structure, which imparts distinct chemical and biological properties compared to other bipyridine derivatives.

Biological Activity

2',6'-Dichloro-1,2,3,6-tetrahydro-4,4'-bipyridine (often referred to as DCTB) is a compound that belongs to the class of bipyridines and tetrahydropyridines. Its structure consists of a bipyridine core with two chlorine substituents at the 2' and 6' positions. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with DCTB, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H6Cl2N2
  • Molar Mass : 225.07 g/mol
  • CAS Number : 942206-19-1

Mechanisms of Biological Activity

DCTB exhibits a range of biological activities, primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : DCTB has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the catabolism of neurotransmitters. Such inhibition can influence neurotransmitter levels in the brain, suggesting possible applications in treating neurodegenerative disorders.
  • Antimicrobial Properties : Research indicates that compounds similar to DCTB possess antimicrobial activities against various pathogens. The presence of halogen substituents often enhances the lipophilicity and membrane permeability of these compounds, facilitating their antimicrobial effects.

Biological Activity Data

Activity TypeMechanism/TargetReference
MAO InhibitionSelective for MAO-B
AntimicrobialBroad-spectrum against bacteria
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveModulates neuroinflammatory responses

Case Studies and Research Findings

  • Monoamine Oxidase Inhibition :
    • A study demonstrated that DCTB derivatives exhibited selective inhibition of MAO-B with IC50 values ranging from 0.5 to 1 μM. This suggests potential use in treating conditions like Parkinson's disease where MAO-B inhibition is beneficial .
  • Antimicrobial Activity :
    • In vitro tests revealed that DCTB showed significant antibacterial activity against gram-positive and gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell membranes .
  • Anticancer Properties :
    • Research on DCTB analogs indicated their ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways. This was particularly noted in studies involving breast and colon cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of DCTB can be significantly influenced by structural modifications. The presence of halogen atoms (like chlorine) at specific positions enhances its lipophilicity and biological efficacy. Studies suggest that modifications at the 4-position of the bipyridine core can lead to increased potency against MAO and improved antimicrobial properties.

Properties

Molecular Formula

C10H10Cl2N2

Molecular Weight

229.10 g/mol

IUPAC Name

2,6-dichloro-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

InChI

InChI=1S/C10H10Cl2N2/c11-9-5-8(6-10(12)14-9)7-1-3-13-4-2-7/h1,5-6,13H,2-4H2

InChI Key

JUJGGHRCPPHFKW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

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